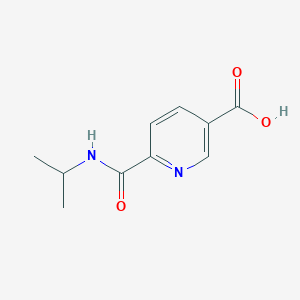
6-(Isopropylcarbamoyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isopropylcarbamoyl)nicotinic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 6-(Isopropylcarbamoyl)nicotinic Acid
The synthesis of this compound can be achieved through a straightforward method involving the reaction of nicotinic acid with isopropyl carbamate. The process typically employs mild conditions, making it suitable for large-scale production. A notable synthetic route involves the use of a one-step Minisci reaction, which has been shown to yield high amounts of the target compound efficiently .
Antimycobacterial Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimycobacterial properties. Specifically, compounds that modulate the activity of nicotinamidase (PncA) in Mycobacterium tuberculosis have been studied for their ability to hydrolyze nicotinamide into nicotinic acid, thereby contributing to the NAD+ salvage pathway essential for bacterial survival .
Cardiovascular Benefits
Nicotinic acid and its derivatives are recognized for their lipid-modulating effects. Studies have shown that higher intake levels of niacin can lead to reduced risks of cardiovascular diseases and overall mortality. This suggests that this compound may possess similar benefits, potentially improving lipid profiles by reducing triglyceride levels and increasing HDL cholesterol .
Treatment of Dyslipidemia
Nicotinic acid has long been used as a treatment for dyslipidemia due to its ability to lower LDL cholesterol and triglycerides while raising HDL cholesterol. The derivative this compound could enhance these effects with potentially fewer side effects compared to traditional nicotinic acid formulations .
Vascular Health
Research has indicated that derivatives like this compound may improve peripheral circulation and have vasodilatory effects. This is particularly relevant in conditions such as Raynaud's disease and other circulatory disorders where improved blood flow is necessary .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of nicotinic acid derivatives:
- A clinical trial demonstrated that patients receiving a formulation containing nicotinic acid showed significant improvements in lipid profiles compared to those receiving placebo treatments .
- Another study highlighted the reduced flushing side effects associated with specific formulations of nicotinic acid derivatives, indicating better patient compliance and therapeutic outcomes .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimycobacterial Activity | Modulation of PncA activity in Mycobacterium tuberculosis |
| Cardiovascular Benefits | Reduction in cardiovascular disease risk through lipid modulation |
| Treatment of Dyslipidemia | Lowering LDL cholesterol and triglycerides; raising HDL cholesterol |
| Vascular Health | Improvement in peripheral circulation; potential treatment for circulatory disorders |
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
6-(propan-2-ylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6(2)12-9(13)8-4-3-7(5-11-8)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
BHXPNDHJIKIYHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=NC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













